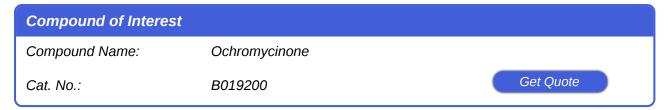


An In-depth Technical Guide to the Physical and Chemical Properties of Ochromycinone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone, also known as (Rac)-STA-21, is a naturally occurring antibiotic belonging to the angucyclinone family of polyketides.[1] It has garnered significant interest in the scientific community, particularly for its potent and selective inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various cancers.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Ochromycinone**, its mechanism of action as a STAT3 inhibitor, and detailed experimental protocols relevant to its study.

Physicochemical Properties

Ochromycinone is a crystalline solid with the molecular formula C₁₉H₁₄O₄ and a molecular weight of 306.31 g/mol .[2][3][4] While a definitive experimentally determined melting point is not consistently reported in the literature, it is characterized by its solubility in various organic solvents.

Table 1: Physical and Chemical Properties of **Ochromycinone**



Property	Value	Reference(s)	
Molecular Formula	C19H14O4	C ₁₉ H ₁₄ O ₄ [2][3][4]	
Molecular Weight	306.31 g/mol [2][3][4]		
Appearance	Solid powder	d powder [1]	
Purity	≥98%	[1]	
CAS Number	111540-00-2 ((±)- Ochromycinone)	[2][3]	
28882-53-3 ((S)- Ochromycinone)	[4]		
Synonyms	(±)-Deoxytetrangomycin, (±)-Ochromycinone, STA-21, (Rac)-STA-21, 3,4-Dihydro-8-hydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione	0-8- [1][2]	

Table 2: Solubility of Ochromycinone

Solvent	Solubility	Concentration	Reference(s)
DMSO	21 mg/mL	68.55 mM	[2]
16.67 mg/mL (with sonication)	54.42 mM	[1]	
Soluble to 25 mM	[4]		
Ethanol	2 mg/mL	6.52 mM	[2]
Water	Insoluble	[2]	

Spectral Data



Detailed spectral data is crucial for the identification and characterization of **Ochromycinone**. While complete spectra are often proprietary or found within extensive research articles, the following represents a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum of **Ochromycinone** would be expected to show signals corresponding to the aromatic protons on the benz[a]anthracene core, as well as aliphatic protons from the dihydro portion of the molecule, including a characteristic signal for the methyl group.
- 13C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbons, the sp²-hybridized carbons of the aromatic rings, and the sp³-hybridized carbons of the saturated ring.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of **Ochromycinone** is expected to exhibit absorption maxima characteristic of its extended conjugated system within the benz[a]anthracene-1,7,12-trione chromophore.

Biological Activity: STAT3 Inhibition

Ochromycinone is a well-documented inhibitor of STAT3.[1] It exerts its biological effects by disrupting the normal activation and function of the STAT3 signaling pathway.

Mechanism of Action

Ochromycinone has been shown to inhibit STAT3 dimerization and its subsequent DNA binding activity.[1] This prevents the translocation of STAT3 into the nucleus and the transcription of its target genes, which are involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cellular processes. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by **Ochromycinone**.





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Caption: STAT3 signaling pathway and **Ochromycinone**'s point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the STAT3 inhibitory activity of **Ochromycinone**.

Isolation and Purification of Ochromycinone (General Protocol for Angucyclinones from Streptomyces)

This protocol provides a general framework for the isolation of angucyclinones, such as **Ochromycinone**, from bacterial cultures. Specific conditions may need optimization depending on the Streptomyces strain.

Fermentation:

- Inoculate a suitable production medium (e.g., ISP2 broth) with a seed culture of the
 Ochromycinone-producing Streptomyces strain.
- Incubate the culture under optimal conditions (e.g., 28-30°C, 200 rpm) for a period determined by time-course analysis of production.

Extraction:

• Separate the mycelial biomass from the culture broth by centrifugation or filtration.





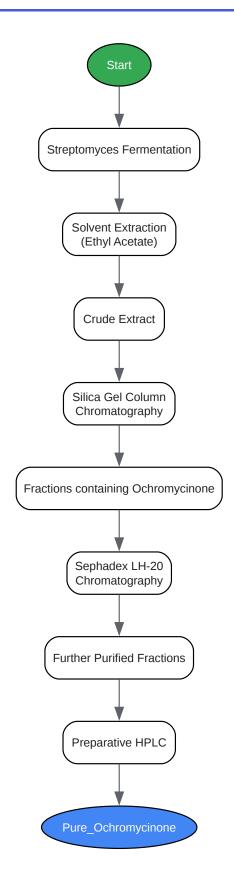


- Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.
- Extract the mycelial biomass with a polar organic solvent like acetone or methanol.

• Purification:

- Combine the organic extracts and evaporate to dryness under reduced pressure.
- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Further purify the fractions containing Ochromycinone using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.





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Caption: General workflow for the isolation and purification of **Ochromycinone**.



STAT3 Inhibition Assay: Western Blot for Phospho-STAT3

This assay determines the effect of **Ochromycinone** on the phosphorylation of STAT3.

- Cell Culture and Treatment:
 - Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
 - Treat the cells with varying concentrations of **Ochromycinone** for a specified time.
- Protein Extraction:
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify the protein concentration of the lysates using a BCA or Bradford assay.
- · Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

STAT3 Inhibition Assay: Luciferase Reporter Assay

This assay measures the effect of **Ochromycinone** on STAT3 transcriptional activity.

Cell Transfection:



- Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
- Treatment and Stimulation:
 - Treat the transfected cells with different concentrations of Ochromycinone.
 - Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), to induce luciferase expression.
- Luciferase Measurement:
 - Lyse the cells and measure the firefly and Renilla luciferase activities using a dualluciferase reporter assay system.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
 - Determine the dose-dependent inhibition of STAT3 transcriptional activity by
 Ochromycinone.

Conclusion

Ochromycinone is a promising natural product with well-defined activity as a STAT3 inhibitor. Its physicochemical properties and biological mechanism of action make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to further investigate the properties and applications of this important molecule.

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